2-(3,4,5-Trifluorophenyl)ethanol
Overview
Description
2-(3,4,5-Trifluorophenyl)ethanol is an organic compound with the molecular formula C8H7F3O. It is characterized by the presence of three fluorine atoms attached to a phenyl ring, which is further connected to an ethanol group. This compound is primarily used in laboratory settings and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trifluorophenyl)ethanol typically involves the reaction of 3,4,5-trifluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to increase yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trifluorophenyl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: 2-(3,4,5-Trifluorophenyl)acetaldehyde, 2-(3,4,5-Trifluorophenyl)acetic acid
Reduction: 2-(3,4,5-Trifluorophenyl)ethane
Substitution: 2-(3,4,5-Trifluorophenyl)ethyl chloride
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trifluorophenyl)ethanol is largely dependent on its chemical structure. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The exact pathways and targets can vary based on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4,5-Trifluorophenyl)ethanol
- 2-(3,4,5-Trifluorophenyl)ethane
- 2-(3,4,5-Trifluorophenyl)acetaldehyde
Uniqueness
2-(3,4,5-Trifluorophenyl)ethanol is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can significantly influence its chemical reactivity, physical properties, and biological activities compared to other fluorinated phenyl ethanols. The trifluoromethyl group provides a distinct electronic environment, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(3,4,5-trifluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-6-3-5(1-2-12)4-7(10)8(6)11/h3-4,12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWRUVISALLMOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801307211 | |
Record name | 3,4,5-Trifluorobenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801307211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886761-77-9 | |
Record name | 3,4,5-Trifluorobenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886761-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trifluorobenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801307211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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